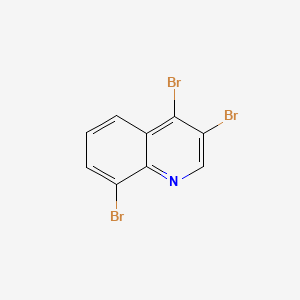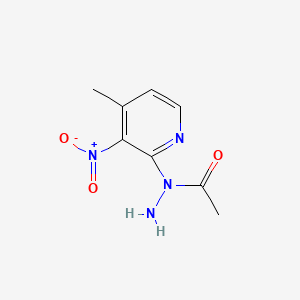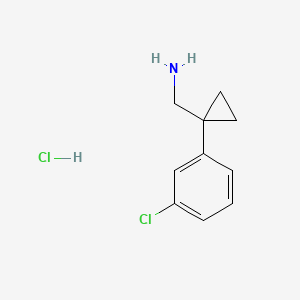
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a chemical compound with the empirical formula C10H12ClN · HCl . It is a solid substance and is used in scientific research, including drug development, organic synthesis, and chemical analysis.
Molecular Structure Analysis
The molecular weight of “(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is 218.12 . The SMILES string representation of the molecule is ClC1=CC=CC(C2(CN)CC2)=C1.Cl . The InChI representation is 1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H .Physical And Chemical Properties Analysis
“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a solid substance . Its empirical formula is C10H12ClN · HCl, and its molecular weight is 218.12 .Scientific Research Applications
Applications in Plant Growth and Ethylene Inhibition
One significant area of research is the study of compounds like 1-methylcyclopropene (1-MCP), which, although not the same as "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," shares a focus on cyclopropyl structures. 1-MCP is utilized for its ethylene inhibition properties, affecting a wide range of fruits, vegetables, and floricultural crops. This compound has been instrumental in understanding ethylene's role in plants and offers a technological tool to manage post-harvest quality and shelf life (Blankenship & Dole, 2003).
Environmental Impact and Toxicology of Chlorophenols
Research has also explored the environmental impact of chlorophenols, which are related to the chlorophenyl group in "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride." These studies examine the moderate toxic effects of chlorophenols on mammalian and aquatic life, their persistence under certain conditions, and their potential for bioaccumulation. The understanding of chlorophenols' behavior in the environment contributes to assessing the ecological risks of related compounds (Krijgsheld & Gen, 1986).
Anticancer Drug Research
Another area of interest is the investigation of compounds with potential anticancer applications. While not directly related to "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," research into compounds showing tumor specificity and reduced toxicity to non-cancerous cells provides a basis for developing new anticancer agents. Studies on compounds like 3-styrylchromones and 3-styryl-2H-chromenes, which exhibit high tumor specificity and minimal keratinocyte toxicity, highlight the ongoing search for effective anticancer drugs with fewer side effects (Sugita et al., 2017).
Degradation of Environmental Pollutants
The research on the degradation of chlorinated phenols by zero valent iron and bimetals offers insights into remediation strategies for environmental pollutants. This work is relevant to understanding how related compounds might be broken down or managed in natural settings or treatment systems. Efficient dechlorination and the role of iron-based bimetallic systems in enhancing this process are critical areas of investigation, contributing to environmental management practices (Gunawardana, Singhal, & Swedlund, 2011).
Safety And Hazards
properties
IUPAC Name |
[1-(3-chlorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXJYKHLQMCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672628 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride | |
CAS RN |
1209173-54-5 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

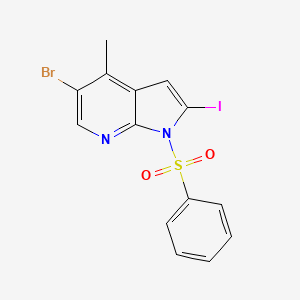

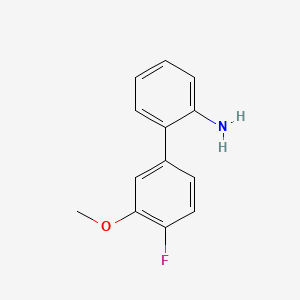
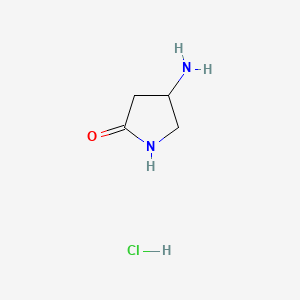

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)
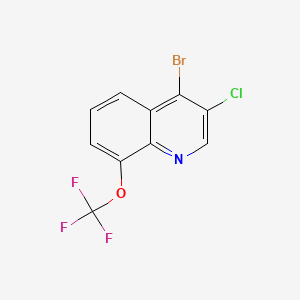
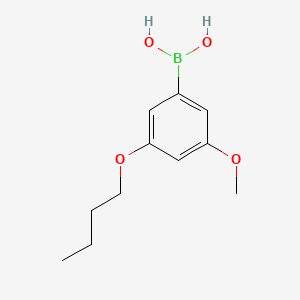
![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
